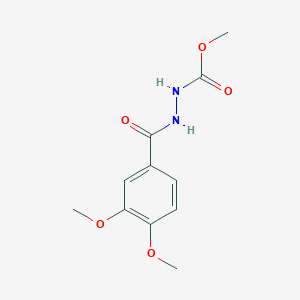
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide, also known as NPPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acetanilide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide is related to its ability to selectively detect NO. This compound contains a nitrophenyl group that is sensitive to NO and undergoes a chemical reaction when exposed to NO. This reaction results in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for NO detection, this compound has been shown to have antioxidant properties and has been used to study the role of oxidative stress in various disease states. This compound has also been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various disease states.
実験室実験の利点と制限
One of the primary advantages of 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide is its high selectivity for NO detection. This selectivity allows for accurate detection of NO in biological samples without interference from other compounds. However, one of the limitations of this compound is its sensitivity to pH and temperature. Changes in pH and temperature can affect the fluorescence properties of this compound and may lead to inaccurate results.
将来の方向性
There are several future directions for research involving 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide. One area of research is the development of new fluorescent probes based on the structure of this compound. These new probes could have improved selectivity and sensitivity for NO detection. Another area of research is the use of this compound in the study of the role of NO in various disease states, such as cancer and cardiovascular disease. Additionally, the use of this compound in the development of new therapeutics for these diseases should also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to selectively detect NO has made it a valuable tool in the study of various physiological processes. While there are limitations to its use, the future directions for research involving this compound are promising and warrant further investigation.
合成法
The synthesis of 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide involves the reaction of 4-nitroaniline and 2-phenoxybenzoic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using recrystallization techniques. This synthesis method has been optimized to yield high purity this compound with minimal impurities.
科学的研究の応用
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is as a fluorescent probe for the detection of nitric oxide (NO). This compound has been shown to selectively detect NO in biological samples and has been used to study the role of NO in various physiological processes.
特性
IUPAC Name |
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(14-15-10-12-16(13-11-15)22(24)25)21-18-8-4-5-9-19(18)26-17-6-2-1-3-7-17/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYSKQBDGKZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)


![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)
![5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5805995.png)
![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)
![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)

![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)

![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)
